[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate
Overview
Description
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate is a steroidal alkaloid derivative of solasodine, a naturally occurring compound found in plants of the Solanaceae family This compound is characterized by the presence of acetyl groups attached to both the nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate is synthesized from solasodine through an acetylation reaction. The process involves treating solasodine with acetic anhydride in the presence of a base, such as pyridine, at ambient temperature. This reaction leads to the inversion of configuration at the C-22 spiro atom, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to solasodine or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of solasodine.
Reduction: Solasodine and other reduced forms.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8
Chemistry: Used as a precursor for synthesizing other steroidal alkaloids and derivatives.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to modulation of biological processes. For example, it has been shown to affect DNA repair mechanisms in certain yeast mutants, indicating its potential role in influencing genetic stability .
Comparison with Similar Compounds
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate can be compared with other similar compounds, such as:
N-Acetylsolasodine: Similar in structure but lacks the acetyl group on the oxygen atom.
O-Acetylsolasodine: Similar in structure but lacks the acetyl group on the nitrogen atom.
Solasodine: The parent compound without any acetyl groups.
Uniqueness: this compound is unique due to the presence of acetyl groups on both the nitrogen and oxygen atoms, which imparts distinct chemical properties and biological activities compared to its analogues .
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h7,18-19,23-28H,8-17H2,1-6H3/t18-,19+,23+,24-,25+,26+,27+,28+,29+,30+,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHFVBXGFUGAP-KFQJCUQPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-15-5 | |
Record name | Spirosol-5-en-3-ol, 28-acetyl-, 3-acetate, (3β,22α,25R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4860-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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